molecular formula C8H8ClNO4S B1426132 2,4-Dimethyl-5-nitro-benzenesulfonyl chloride CAS No. 71474-35-6

2,4-Dimethyl-5-nitro-benzenesulfonyl chloride

Cat. No. B1426132
CAS RN: 71474-35-6
M. Wt: 249.67 g/mol
InChI Key: WQYQATRTLGVNEA-UHFFFAOYSA-N
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Description

Benzenesulfonyl chloride is a type of organic compound known as an arylsulfonyl chloride . It’s highly reactive and used in the synthesis of various other compounds .


Synthesis Analysis

Sulfonyl chlorides, like benzenesulfonyl chloride, are typically synthesized from the corresponding sulfonic acid using a chlorinating agent . They are highly reactive towards water and other nucleophiles due to the good leaving group (Cl) .


Molecular Structure Analysis

The molecular structure of a sulfonyl chloride generally consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a chlorine atom and an aromatic ring .


Chemical Reactions Analysis

Sulfonyl chlorides are highly reactive towards water and other nucleophiles such as ammonia (NH3). These reactions are used in synthesis, but they can also cause problems .

Scientific Research Applications

Synthesis and Molecular Structure

2,4-Dimethyl-5-nitro-benzenesulfonyl chloride is used in the synthesis of sterically hindered organic molecules. Rublova et al. (2017) synthesized structural isomers of this compound, which were characterized by X-ray single crystal diffraction. These compounds are organized as molecular crystals and are linked into frameworks by hydrogen bonds. Quantum-chemical calculations of their electronic structure were also performed (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).

Chemical Transformations and Applications

The compound is used in various chemical transformations. Fülöpová and Soural (2015) reviewed its application in solid-phase synthesis, where polymer-supported benzenesulfonamides prepared from 2/4-nitrobenzenesulfonyl chloride were key intermediates in producing diverse privileged scaffolds (Fülöpová & Soural, 2015).

Analytical Chemistry Applications

In analytical chemistry, 2,4-Dimethyl-5-nitro-benzenesulfonyl chloride is used for derivatizing aliphatic amines in water samples. Sacher, Lenz, and Brauch (1997) developed methods for determining aliphatic amines in wastewater and surface water using this compound. Their methods involved derivatization of amines with 2,4-dimethyl-5-nitro-benzenesulfonyl chloride and subsequent gas chromatography-mass spectrometry analysis (Sacher, Lenz, & Brauch, 1997).

Safety And Hazards

Benzenesulfonyl chloride is classified as acutely toxic and can cause severe skin burns and eye damage. It’s also harmful if swallowed and harmful to aquatic life .

Future Directions

The future directions of research involving sulfonyl chlorides could involve their use in the synthesis of new compounds and the development of new reactions .

properties

IUPAC Name

2,4-dimethyl-5-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO4S/c1-5-3-6(2)8(15(9,13)14)4-7(5)10(11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYQATRTLGVNEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl-5-nitrobenzene-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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